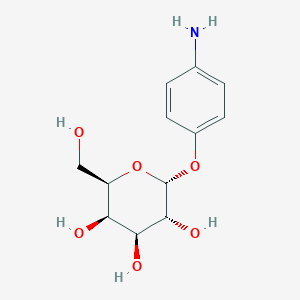

4-Aminophenyl-alpha-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P-Aminophényl-alpha-D-galactopyranoside: est un composé organique appartenant à la classe des glycosides phénoliques. Ces composés sont caractérisés par une structure phénolique liée à une fraction glycosyle. Le P-Aminophényl-alpha-D-galactopyranoside est principalement utilisé comme substrat dans les dosages biochimiques, en particulier pour la détection et la quantification de l'activité de la β-galactosidase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La synthèse du P-Aminophényl-alpha-D-galactopyranoside implique généralement la glycosylation d'un composé phénolique avec un dérivé du galactose. Une méthode courante est la réaction de la p-aminophénol avec un dérivé du galactose protégé en milieu acide, suivie d'une déprotection pour obtenir le produit souhaité .

Méthodes de production industrielle: : La production industrielle du P-Aminophényl-alpha-D-galactopyranoside suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit .

Analyse Des Réactions Chimiques

Types de réactions: : Le P-Aminophényl-alpha-D-galactopyranoside subit diverses réactions chimiques, notamment :

Oxydation: Le groupe amine peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction: Le composé peut être réduit pour former les amines correspondantes.

Substitution: Le groupe hydroxyle phénolique peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont employés en milieu basique ou acide.

Principaux produits

Oxydation: Dérivés nitroso et nitro.

Réduction: Amines correspondantes.

Substitution: Dérivés phénoliques alkylés ou acylés.

Applications De Recherche Scientifique

Biochemical Research Applications

Enzymatic Assays:

pAPG is primarily utilized as a substrate for α-glucosidase, an enzyme involved in carbohydrate metabolism. Its hydrolysis by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, making it crucial for studying enzyme kinetics and inhibition mechanisms .

Colorimetric Assays:

A notable application of pAPG is in colorimetric assays for α-glucosidase activity. The method involves the interaction between pAPG and 1,4-phenylenediboronic acid (PDBA), which facilitates the aggregation of gold nanoparticles, leading to measurable color changes that correlate with enzyme activity. This assay has demonstrated a linear relationship between absorbance ratios and enzyme activity within specific ranges, showcasing its potential for both detection and inhibitor screening .

Medical Applications

Diagnostic Tools:

In medical diagnostics, pAPG is employed for detecting certain diseases linked to enzyme deficiencies or dysregulation. Its ability to serve as a substrate allows researchers to quantify enzyme activity in biological samples, aiding in the diagnosis of conditions related to carbohydrate metabolism .

Antiviral Research:

Recent studies have explored derivatives of pAPG as potential antiviral agents against viruses such as Hepatitis C and Classical Swine Fever Virus. These derivatives exhibited significant antiviral activity in vitro, highlighting the compound's versatility beyond traditional enzymatic applications .

Industrial Applications

Biosensors:

In the industrial sector, pAPG is being investigated for its role in developing biosensors. Its unique chemical properties allow it to be functionalized into various analytical devices that can detect specific biomolecules, enhancing the sensitivity and specificity of biosensing technologies .

Cancer Research:

pAPG has also been utilized in cancer research, particularly for creating derivatized agarose beads that analyze cancer cell surfaces. This application underscores its importance in understanding tumor biology and developing targeted therapies .

Case Studies

Case Study 1: Colorimetric Method Development

A study demonstrated the effectiveness of pAPG in a novel colorimetric method for assessing α-glucosidase activity. The method showed high sensitivity with a detection limit of 0.004 U/mL, enabling researchers to test various inhibitors effectively .

Case Study 2: Antiviral Activity Screening

In another study focusing on antiviral compounds derived from pAPG, researchers reported significant inhibition of Hepatitis C virus replication using synthesized glycoconjugates based on pAPG. These findings indicate potential therapeutic applications in treating viral infections .

Mécanisme D'action

The primary mechanism of action of P-Aminophenyl-Alpha-D-Galactopyranoside involves its hydrolysis by β-galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing the phenolic compound and galactose. This reaction is often monitored by measuring the formation of an electroactive product, which can be quantified using various analytical techniques .

Comparaison Avec Des Composés Similaires

Composés similaires

P-Nitrophényl-alpha-D-galactopyranoside: Un autre glycoside phénolique utilisé comme substrat pour les dosages de la β-galactosidase.

O-Nitrophényl-bêta-D-galactopyranoside: Souvent utilisé dans les dosages colorimétriques de l'activité de la β-galactosidase.

4-Nitrophényl-alpha-D-glucopyranoside: Utilisé comme substrat pour les dosages de l'α-glucosidase.

Unicité: : Le P-Aminophényl-alpha-D-galactopyranoside est unique en raison de son groupe amino, qui permet des modifications chimiques et des applications supplémentaires. Cela en fait un composé polyvalent pour diverses applications biochimiques et analytiques .

Activité Biologique

4-Aminophenyl-alpha-D-glucopyranoside (4-APG) is a phenolic glycoside that has garnered attention for its potential biological activities, particularly in the context of enzyme assays and therapeutic applications. This compound serves as a substrate for various enzymes, most notably α-glucosidase, and exhibits a range of biochemical interactions that may contribute to its biological effects.

Overview of this compound

4-APG is characterized by its phenolic structure linked to a glucopyranoside moiety. It is primarily utilized in biochemical assays to detect and quantify enzyme activity, particularly that of β-galactosidase and α-glucosidase. The hydrolysis of 4-APG by α-glucosidase yields 4-aminobenzene and α-D-glucopyranoside, which are important for understanding carbohydrate metabolism and enzyme kinetics .

Target Enzymes

- Primary Target : α-glucosidase

- Mode of Action : Acts as a substrate leading to enzymatic hydrolysis.

Biochemical Pathways

The hydrolysis of 4-APG is part of carbohydrate digestion pathways, where it contributes to the breakdown of complex carbohydrates into simpler sugars. This process is crucial for glucose homeostasis and energy metabolism in living organisms.

Biological Activities

1. Enzymatic Assays

4-APG is widely used in laboratory settings as a substrate for enzyme assays. It allows researchers to measure the activity of α-glucosidase and other related enzymes through colorimetric methods, which provide a simple and effective way to assess enzyme kinetics .

2. Anticancer Potential

Recent studies have indicated that 4-APG may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . However, further research is necessary to fully elucidate its mechanisms and efficacy.

3. Antigenic Properties

4-APG has been identified as an antigen, which could have implications in immunological research and potential vaccine development . Its role as an antigen may open avenues for exploring its use in diagnostic assays or therapeutic vaccines.

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| This compound | α-glucosidase | Substrate for enzymatic assays; anticancer activity |

| P-Nitrophenyl-alpha-D-galactopyranoside | β-galactosidase | Commonly used in colorimetric assays |

| O-Nitrophenyl-beta-D-galactopyranoside | β-galactosidase | Substrate for enzyme activity measurement |

Case Studies and Research Findings

- Enzyme Kinetics Study : A study demonstrated that varying concentrations of 4-APG could be used to determine the kinetic parameters (Km and Vmax) of α-glucosidase, providing insights into enzyme inhibition mechanisms.

- Anticancer Activity : In vitro studies showed that 4-APG inhibited cell growth in human cancer cell lines with IC50 values indicating significant cytotoxicity. The mechanism was linked to apoptosis induction via specific signaling pathways .

- Immunological Applications : Research has highlighted the potential use of 4-APG in developing immunological assays due to its antigenic properties, suggesting that it could serve as a model compound for further vaccine research .

Propriétés

Numéro CAS |

31302-52-0 |

|---|---|

Formule moléculaire |

C12H17NO6 |

Poids moléculaire |

271.27 g/mol |

Nom IUPAC |

(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

Clé InChI |

MIAKOEWBCMPCQR-IIRVCBMXSA-N |

SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

SMILES canonique |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O |

Synonymes |

p-Aminophenyl α-D-Glucopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.